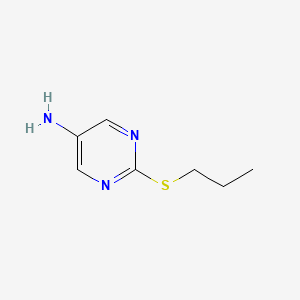
2-(Propylthio)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylthio)pyrimidin-5-amine is an organic compound with the molecular formula C7H11N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in pharmaceutical research, particularly as an intermediate in the synthesis of various drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Propylthio)pyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the propylthio group, yielding pyrimidin-5-amine.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidin-5-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Propylthio)pyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antiplatelet agents like ticagrelor.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Propylthio)pyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. For example, in the synthesis of ticagrelor, it acts as a precursor that undergoes further chemical transformations to produce the active drug. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: Another pyrimidine derivative with similar chemical properties.
2-(Methylthio)pyrimidin-5-amine: A compound with a methylthio group instead of a propylthio group.
2-(Ethylthio)pyrimidin-5-amine: A compound with an ethylthio group instead of a propylthio group.
Uniqueness
2-(Propylthio)pyrimidin-5-amine is unique due to its specific propylthio substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of certain pharmaceutical agents where the propylthio group plays a crucial role in the drug’s efficacy and safety profile .
Propiedades
Número CAS |
1249669-99-5 |
|---|---|
Fórmula molecular |
C7H11N3S |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 |
Clave InChI |
ACJZBBWWVVZKBR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


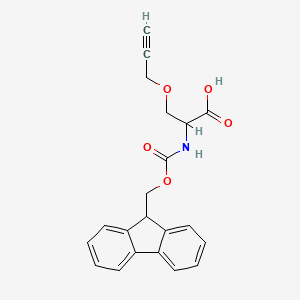
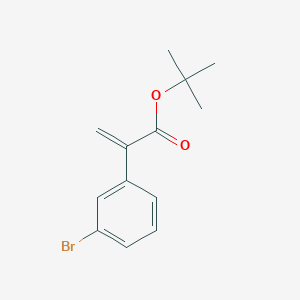
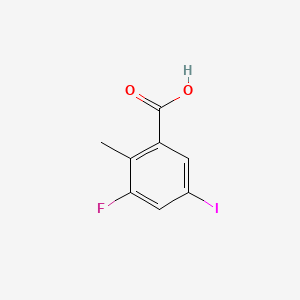
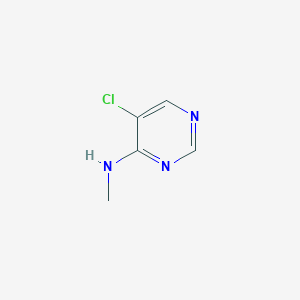
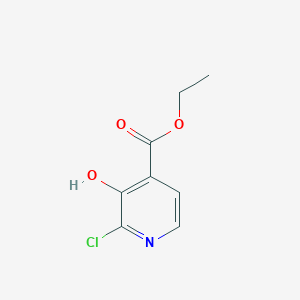
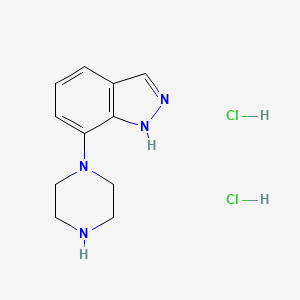

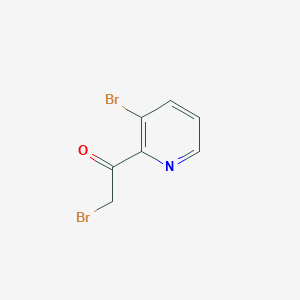
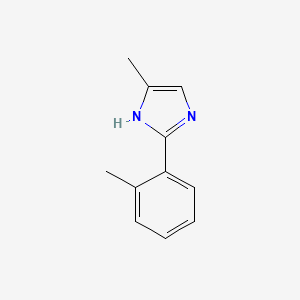
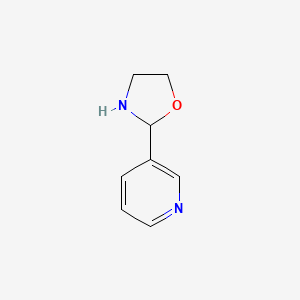
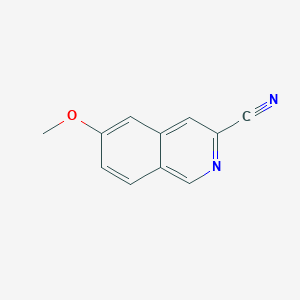
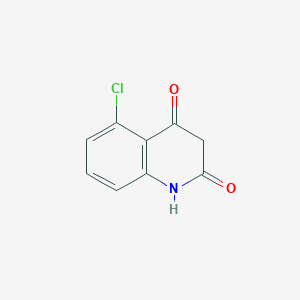
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
